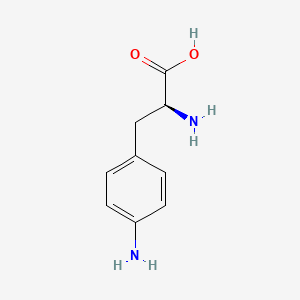

4-Amino-L-Phenylalanine

Vue d'ensemble

Description

4-Amino-L-phenylalanine (4APhe) is a non-canonical amino acid that serves as a metabolic intermediate in the biosynthesis of antibiotics such as chloramphenicol (Streptomyces venezuelae) and pristinamycin I (S. pristinaespiralis). It is synthesized via the shikimate pathway, where chorismate is converted into 4-aminophenylpyruvate (4APP) through enzymatic reactions encoded by papABC genes, followed by transamination to yield 4APhe . Beyond its biological role, 4APhe is a critical diamine monomer for high-performance biopolymers, including thermostable polyimides (Tg > 300°C), which outperform polylactic acid (PLA) and polybutylene succinate (PBS) .

Méthodes De Préparation

Conventional Nitration-Hydrogenation Method

The most widely documented preparation of 4-amino-L-phenylalanine involves sequential nitration and hydrogenation steps. This approach ensures regioselective functionalization of the phenylalanine backbone while preserving its stereochemical integrity.

Nitration of L-Phenylalanine

Nitration introduces a nitro group at the para position of L-phenylalanine’s aromatic ring. While the patent literature refers to this step as “conventional,” the process typically employs mixed acid conditions (nitric acid and sulfuric acid) to generate the electrophilic nitronium ion (). The reaction proceeds via electrophilic aromatic substitution, favoring para substitution due to the directing effects of the amino acid’s carboxylate and ammonium groups.

Key Parameters:

-

Reagents: Concentrated nitric acid () and sulfuric acid () in a 1:3 ratio.

-

Temperature: Maintained between 0–5°C to minimize side reactions (e.g., meta or ortho nitration).

-

Workup: The crude 4-nitro-L-phenylalanine is isolated via precipitation upon neutralization and recrystallized from aqueous ethanol .

Catalytic Hydrogenation of 4-Nitro-L-Phenylalanine

The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst. This step is critical for achieving high optical purity, as racemization at the α-carbon must be avoided.

Reaction Conditions:

-

Catalyst: 5% palladium on carbon ().

-

Solvent: Methanolic sodium hydroxide () at pH 11.

-

Pressure: 45 psi hydrogen gas.

The basic environment stabilizes the intermediate amine, preventing protonation and subsequent side reactions. Reaction progress is monitored via HPLC, with completion marked by the disappearance of the nitro precursor. Post-hydrogenation, the mixture is neutralized to pH 7 using acetic acid, precipitating this compound in >95% chemical and optical purity .

Reaction Optimization and Parameters

Nitration Selectivity

Para selectivity in nitration is influenced by the electronic effects of the amino acid’s ionizable groups. Under acidic conditions, the carboxylate group () deactivates the ring, directing nitration to the para position. Computational studies suggest that protonation of the amino group () further enhances para orientation by altering the electron density distribution .

Hydrogenation Efficiency

The use of under alkaline conditions ensures rapid nitro reduction without racemization. Alternative catalysts (e.g., Raney nickel) have slower kinetics and may require higher temperatures, increasing the risk of by-product formation. The patent specifies that maintaining pH 11 during hydrogenation is crucial for minimizing side reactions such as over-reduction or dimerization .

Table 1: Comparative Hydrogenation Conditions

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Catalyst Loading | 5–10% | Higher loading accelerates reaction but increases cost. |

| Hydrogen Pressure | 40–50 psi | Pressures <40 psi prolong reaction time. |

| Temperature | 20–40°C | Elevated temperatures risk racemization. |

| pH | 10–12 | Lower pH leads to protonation and side reactions. |

Purification and Isolation Techniques

Crude this compound is purified via crystallization from aqueous isopropanol or ethanol-water mixtures. The patent emphasizes the importance of solvent polarity in achieving high recovery rates:

-

Aqueous Isopropanol (1:1 v/v): Yields crystalline product with <1% residual impurities .

-

Neutralization: Acetic acid addition precipitates the amino acid, which is then filtered and dried under vacuum at 35–60°C .

Analytical Characterization

The final product is validated using:

-

High-Performance Liquid Chromatography (HPLC): Confirms chemical purity (>95%) and absence of nitro intermediates.

-

Optical Rotation: (c = 2 in water) , verifying enantiomeric purity.

Alternative Synthetic Routes

While the nitration-hydrogenation method dominates industrial production, exploratory routes include:

-

Biocatalytic Synthesis: Engineering E. coli to overexpress shikimate pathway enzymes could enable microbial production . However, yields remain suboptimal compared to chemical synthesis.

-

Ullman-Type Coupling: Aryl halides (e.g., 4-iodo-L-phenylalanine) could theoretically undergo amination, though this approach is undocumented in the literature .

Applications and Implications

This compound’s synthetic accessibility underpins its utility in:

Analyse Des Réactions Chimiques

Types de réactions : La 4-Amino-L-phénylalanine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le groupe amino en un groupe nitro.

Réduction : Le groupe nitro peut être réduit en un groupe amino.

Substitution : Le groupe amino peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions communs :

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrogénation catalytique sont couramment utilisés.

Substitution : Divers électrophiles peuvent être utilisés en présence de catalyseurs ou dans des conditions acides/basiques.

Principaux produits :

Oxydation : 4-Nitro-L-phénylalanine.

Réduction : 4-Amino-L-phénylalanine.

Substitution : Dérivés avec différents groupes fonctionnels remplaçant le groupe amino.

Applications De Recherche Scientifique

Biochemical Research

Peptide Synthesis and Protein Studies

4-Amino-L-phenylalanine is utilized as a building block for synthesizing peptides and proteins. It plays a crucial role in studies related to enzyme activity and protein folding. The incorporation of this amino acid can influence the structural integrity and functionality of proteins, making it essential for understanding biochemical pathways and mechanisms .

Pharmaceutical Development

Neurological Disorders

This compound is pivotal in developing drugs targeting neurological disorders. Its ability to influence neurotransmitter synthesis and function positions it as a potential therapeutic agent in treating conditions such as depression and anxiety. Research indicates that this compound may enhance the efficacy of certain medications by modulating neurotransmitter levels .

Genetic Engineering

Recombinant Protein Production

In genetic engineering, this compound is employed in designing modified organisms for the production of recombinant proteins that require specific amino acid sequences for optimal functionality. This application is particularly relevant in biotechnology, where engineered proteins are used for therapeutic purposes or as research tools .

Nutrition Science

Cognitive Function Enhancement

Research into nutrition science has highlighted the potential benefits of this compound in dietary supplements aimed at enhancing cognitive function and overall brain health. Studies suggest that this compound may support neurotransmitter balance, thereby contributing to improved mental performance and mood stabilization .

Material Science

Development of Biomaterials

In material science, this compound is explored for its properties in developing novel biomaterials. These materials can effectively interact with biological systems, making them suitable for applications in tissue engineering and drug delivery systems. The ability to form hydrogels through self-assembly processes is particularly noteworthy, allowing for the creation of materials that can respond to environmental stimuli .

Summary Table of Applications

| Field | Application |

|---|---|

| Biochemical Research | Peptide synthesis; enzyme activity studies |

| Pharmaceutical Development | Drug development for neurological disorders |

| Genetic Engineering | Production of recombinant proteins |

| Nutrition Science | Dietary supplements for cognitive enhancement |

| Material Science | Development of responsive biomaterials; hydrogels for drug delivery |

Case Studies

-

Peptide Gel Formation

A study demonstrated the preparation of high-molecular-weight polypeptides incorporating this compound through metal-initiated polymerization. These polypeptides exhibited good water solubility and the ability to form hydrogels, showcasing their potential in biomedical applications such as drug delivery systems . -

Neurotransmitter Modulation

Clinical trials investigating the effects of this compound on neurotransmitter levels have shown promising results in enhancing cognitive functions in patients with mood disorders. These findings suggest that this compound could be an effective adjunct therapy alongside traditional treatments . -

Tissue Engineering Applications

Research has explored the use of hydrogels formed from this compound in tissue engineering applications. The hydrogels demonstrated biocompatibility and the ability to support cell growth, indicating their potential use in regenerative medicine .

Mécanisme D'action

The mechanism of action of 4-Amino-L-phenylalanine involves its incorporation into metabolic pathways. It acts as a precursor in the biosynthesis of various aromatic compounds. The enzymes involved in these pathways catalyze the conversion of this compound to other bioactive molecules, such as chloramphenicol . The molecular targets and pathways include the shikimate pathway and the phenylpropanoid pathway .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

4-Nitro-L-Phenylalanine

- Synthesis: Produced via nitration of L-phenylalanine using HNO3/H2SO4, followed by reduction to 4APhe .

- Applications : Intermediate in synthesizing 4-azido-L-phenylalanine (used in click chemistry) .

4-Azido-L-Phenylalanine

- Synthesis : Derived from 4APhe via diazotization and azide substitution .

- Applications : Used in bioorthogonal labeling and protein engineering .

4-Borono-L-Phenylalanine

- Structure: Contains a boronic acid group instead of an amino group.

- Applications : Investigated in boron neutron capture therapy (BNCT) for cancer .

4-Trifluoromethyl-L-Phenylalanine

- Properties : Fluorinated derivative with enhanced metabolic stability.

- Applications : Used in peptide therapeutics and enzyme studies .

Enzymatic Interactions and Substrate Specificity

- FgaPT2 Prenyltransferase: Wild-type FgaPT2 prenylates L-tryptophan (58% conversion) but shows minimal activity toward 4APhe. The K174F mutant, however, shifts specificity, achieving a 208:1 product yield ratio of 4APhe to L-tryptophan . Demonstrates that minor enzyme modifications can enhance 4APhe utilization, unlike rigid substrates like L-tyrosine .

- ThiH Lyase: ThiH from Clostridium berjerinckii cannot adenosylate 4APhe but acts on olefin-containing analogs, highlighting steric and electronic constraints in radical SAM enzymes .

Production Metrics and Challenges

Table 1: 4APhe Production from Carbon Sources (E. coli HKE6027)

| Carbon Source | Yield (g/L) | Reference |

|---|---|---|

| D-Glucose | 12.3 | |

| Sorghum Hydrolysate | 9.8 | |

| Xylose | 7.5 |

Table 2: Inhibitors of 4APhe Fermentation

| Inhibitor Group | Key Compounds | Impact on Yield Reduction (%) |

|---|---|---|

| Furan Aldehydes (A) | Furfural, 5HMF | 40–60 |

| Benzoic Acids (C) | p-Hydroxybenzoic acid | 25–35 |

| Levulinic Acid (E) | Levulinic acid | 20 |

Physicochemical Properties

Table 3: Molecular Properties Comparison

| Compound | Molecular Formula | Molecular Weight | Functional Group |

|---|---|---|---|

| 4-Amino-L-Phenylalanine | C9H12N2O2 | 180.20 | -NH2 |

| 4-Nitro-L-Phenylalanine | C9H10N2O4 | 210.19 | -NO2 |

| 4-Borono-L-Phenylalanine | C9H12BNO4 | 217.01 | -B(OH)2 |

Activité Biologique

4-Amino-L-phenylalanine (4-A-Phe) is an amino acid derivative of phenylalanine, notable for its biological activities and potential therapeutic applications. This article explores the biological activity of 4-A-Phe, focusing on its enzymatic functions, interactions with biological systems, and implications in various fields such as pharmacology and plant biology.

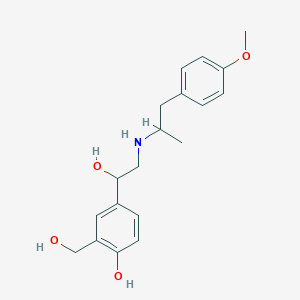

This compound has the following chemical structure:

- Chemical Formula : C₉H₁₂N₂O₂

- Molecular Weight : 168.2 g/mol

- SMILES Notation : NC(CC1=CC=CC=C1)C(=O)O

This compound is characterized by the presence of an amino group at the para position relative to the phenolic hydroxyl group, which influences its reactivity and interaction with biological systems.

Enzymatic Functions

4-A-Phe plays a significant role in various enzymatic pathways. One prominent example is its involvement in the biosynthesis of phenylpropanoids. In studies involving Piper tuberculatum and Piper arboreum, 4-A-Phe was shown to be a precursor in the conversion of L-phenylalanine to cinnamic acid via phenylalanine ammonia lyase (PAL). This pathway is crucial for producing secondary metabolites that have significant ecological and therapeutic roles .

Interaction with Transport Proteins

Recent research has highlighted the interaction of 4-A-Phe analogs with large neutral amino acid transporters (LATs). Studies demonstrate that certain structural modifications of phenylalanine derivatives enhance their selectivity for LAT1, which is pivotal for drug delivery across the blood-brain barrier (BBB). The selectivity and transport efficiency of these compounds can be quantitatively analyzed using Michaelis-Menten kinetics, providing insights into their potential as therapeutic agents .

Study on Melatonin Biosynthesis

A study investigated the role of bacterial phenylalanine 4-hydroxylase (PAH) in Pseudomonas fluorescens, where it was found that PAH catalyzes the conversion of L-phenylalanine to L-tyrosine, subsequently influencing melatonin production. The deletion of PAH significantly reduced melatonin levels and plant resistance to abiotic stressors, indicating a vital role for 4-A-Phe in stress response mechanisms in plants .

Phenylpropanoid Pathway Research

In another experimental study, researchers demonstrated that feeding L-[UL-14C]-phenylalanine to Piper species resulted in the incorporation of radioactivity into various piperamide structures. This finding underscores the importance of 4-A-Phe in synthesizing biologically active compounds that contribute to plant defense mechanisms and potential pharmacological applications .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Study | Findings | Relevance |

|---|---|---|

| Hsieh et al. (2011) | Demonstrated incorporation into piperamide structures | Indicates role in secondary metabolite biosynthesis |

| Kino et al. (2009) | PAH activity linked to melatonin production | Highlights its role in stress response |

| Recent LAT studies | Enhanced LAT1 selectivity with analogs | Potential for drug delivery across BBB |

Q & A

Basic Research Questions

Q. Q1: What are the established synthetic routes for 4-Amino-L-Phenylalanine, and how do reaction conditions impact yield and purity?

A: this compound is typically synthesized via nitration of L-phenylalanine followed by catalytic hydrogenation. Nitration employs nitric acid under controlled temperatures (0–5°C) to introduce a nitro group at the para position of the phenyl ring. Subsequent reduction using palladium or platinum catalysts under hydrogen gas converts the nitro group to an amino group . Industrial methods may use continuous flow reactors to enhance efficiency and scalability . Yield optimization requires precise control of reaction stoichiometry, temperature, and catalyst activity. Impurities, such as incomplete reduction byproducts (e.g., nitro intermediates), can be minimized via HPLC purification .

Q. Q2: How can researchers structurally characterize this compound and its derivatives?

A: Key techniques include:

- NMR spectroscopy : To confirm the para-substitution pattern via aromatic proton splitting (e.g., doublets in NMR at δ 6.5–7.0 ppm) and backbone stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 181.1 for anhydrous C₉H₁₂N₂O₂) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives (e.g., Boc-protected analogs) .

- FT-IR : Identifies functional groups (e.g., NH₂ stretching at 3300–3500 cm⁻¹) .

Q. Q3: What biochemical applications leverage this compound’s unique properties?

A: The para-amino group enables:

- Peptide engineering : Incorporation into bioactive peptides via solid-phase synthesis. For example, H-Phe(4-NH₂)-OH is used to design enzyme inhibitors targeting proteases with aromatic substrate preferences .

- Enzyme-substrate studies : Acts as a tyrosine hydroxylase substrate due to structural similarity to L-tyrosine, enabling mechanistic studies of neurotransmitter biosynthesis .

- Fluorescent probes : Derivatives like 4-Azido-L-phenylalanine serve as bioorthogonal handles for click chemistry in live-cell imaging .

Advanced Research Questions

Q. Q4: How can metabolic engineering optimize this compound production in microbial systems?

A: Recombinant E. coli strains (e.g., HKE6027) are engineered to overexpress shikimate pathway enzymes (e.g., DAHP synthase) to enhance carbon flux toward aromatic amino acids. Key strategies include:

- Carbon source selection : Glucose and lignocellulosic biomass (e.g., xylose) yield 4APhe titers of 1.2–2.8 g/L, as shown in Table 1 .

- Gene knockouts : Deleting ldh (lactate dehydrogenase) and ackA-pta (acetate pathway genes) reduces byproduct formation, improving yield by 40% .

- Inhibitor tolerance : Strain evolution or adaptive laboratory evolution (ALE) enhances resistance to fermentation inhibitors like furfural and vanillin .

Q. Q5: How do researchers address contradictions in experimental data on this compound’s inhibitory effects in microbial systems?

A: Conflicting reports on microbial growth inhibition require systematic analysis:

- Dose-response assays : Quantify IC₅₀ values for inhibitors (e.g., furfural IC₅₀ = 1.2 mM in E. coli HKE6027) .

- Metabolomics : Time-course profiling identifies metabolic bottlenecks (e.g., NAD⁺/NADH imbalance under high 4APhe accumulation) .

- Comparative genomics : Mutant strains with upregulated efflux pumps (e.g., acrAB-tolC) show reduced intracellular 4APhe toxicity .

Q. Q6: What methodologies enable the use of this compound in bioorthogonal chemistry?

A: Derivatization with click-compatible groups allows site-specific labeling:

- Azide incorporation : 4-Azido-L-phenylalanine reacts with cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC) for protein tagging .

- Protection/deprotection strategies : Boc- or Fmoc-protected analogs are used in solid-phase peptide synthesis to avoid side reactions .

- In vivo incorporation : Amber codon suppression with orthogonal tRNA/synthetase pairs enables genetic encoding in eukaryotic cells .

Q. Q7: How should researchers handle stability and storage challenges for this compound?

A:

- Storage conditions : Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the amino group. Aqueous solutions (pH 6–7) are stable for ≤72 hours at 4°C .

- Degradation analysis : Monitor via TLC or LC-MS for oxidation byproducts (e.g., nitro or hydroxylamine derivatives) .

- Safety protocols : Use PPE (gloves, goggles) due to R36/37/38 hazard classification (irritant to eyes, skin, respiratory system) .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178828 | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-80-6, 2410-24-4 | |

| Record name | 4-Amino-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-L-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1567B560CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

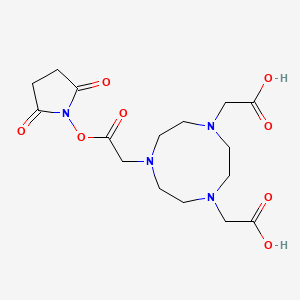

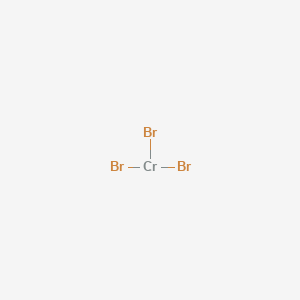

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.